3-Chloro-4-phenoxybenzaldehyde
Overview
Description
3-Chloro-4-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.67 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClO2/c14-12-8-10 (9-15)6-7-13 (12)16-11-4-2-1-3-5-11/h1-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Analysis
- 3-Chloro-4-phenoxybenzaldehyde is utilized in chemical synthesis processes. Zhao Wenxian et al. (2005) detailed the synthesis of 4-Fluoro-3-phenoxybenzaldehyde through Sommelet reaction, indicating similar methodologies could apply to this compound (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).
- Korhonen and Knuutinen (1984) demonstrated the use of this compound in chromatographic analyses, emphasizing its role in the separation of complex chemical mixtures (Korhonen & Knuutinen, 1984).
Photochemistry and Spectroscopy
- Ildiz et al. (2019) investigated 3-chloro-4-methoxybenzaldehyde, a compound structurally similar to this compound, focusing on its UV-induced conformational isomerization and photochemistry, which could be relevant for the study of this compound (Ildiz, Konarska, & Fausto, 2019).
Environmental and Biological Research
- Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, which might include derivatives like this compound. This research provides insights into the environmental fate and biodegradation of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Synthesis of Derivatives
- Research by Zubenko et al. (2021) on the synthesis of phenoxypyridine derivatives for antiprotozoal activity suggests potential medicinal or biological applications for derivatives of this compound (Zubenko, Fetisov, Kononenko, & Svyatogorova, 2021).
Hygienic Regulation
- Iskandarova ShT (1996) conducted studies on the hygienic regulation of 3-phenoxybenzaldehyde, which is structurally related to this compound, in the atmosphere, indicating the importance of understanding the environmental impact of such compounds (Iskandarova ShT, 1996).
Safety and Hazards
3-Chloro-4-phenoxybenzaldehyde is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is primarily used in scientific research, particularly in organic synthesis.
Mode of Action
Its aldehyde functionality allows for further derivatization through various reactions like aldol condensation, reductive amination, and horner-wadsworth-emmons reaction. These reactions can lead to the formation of complex organic molecules with diverse applications.
Biochemical Pathways
Action Environment
properties
IUPAC Name |
3-chloro-4-phenoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXZSUOXQTASV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305326 | |
Record name | 3-Chloro-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184229-19-4 | |
Record name | 3-Chloro-4-phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184229-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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